2-Propenylphenol
Description
Contextualization within Alkenylphenol Chemistry
Alkenylphenols are a broad class of naturally occurring and synthetic phenolic compounds characterized by the presence of at least one alkenyl group (a hydrocarbon chain containing a carbon-carbon double bond) attached to the phenol (B47542) ring. This group of compounds, which includes isomers such as 4-propenylphenol (anol) and 4-(2-propenyl)phenol (chavicol), is of significant interest due to the varied reactivity imparted by the alkenyl and hydroxyl moieties. wikipedia.orgnih.gov The position and configuration (cis- or trans-) of the propenyl group, as well as the substitution pattern on the phenol ring, profoundly influence the chemical and physical properties of these molecules.
The chemistry of alkenylphenols is rich and varied, with research focusing on reactions involving both the phenolic hydroxyl group and the alkenyl side chain. The hydroxyl group can undergo typical phenolic reactions such as etherification, esterification, and electrophilic aromatic substitution. The propenyl group, on the other hand, offers a site for addition reactions, oxidation, and polymerization. A key area of research within alkenylphenol chemistry is the exploration of catalytic methods for their selective functionalization, including oxidative coupling reactions, which are crucial in the synthesis of many natural products. rsc.org
Significance in Organic Synthesis and Materials Science
In the realm of organic synthesis, 2-propenylphenol (B1584793) serves as a valuable synthon for the construction of more complex molecular architectures. The presence of both a nucleophilic phenol and an electrophilic (upon activation) or radical-accepting alkene allows for a range of intramolecular and intermolecular reactions. For instance, 2-allylphenol (B1664045), a closely related isomer, has been utilized in photoinduced cascade reactions to produce 2,3-dihydrobenzofurans, a scaffold present in numerous biologically active compounds. nih.gov This highlights the potential of the propenylphenol framework in the synthesis of heterocyclic compounds. Furthermore, the reaction of this compound with 2,3-dichloro-5,6-dicyanobenzoquinone is known to yield spiropyran, a class of compounds with interesting photochromic properties.
The utility of this compound extends into materials science, where it is recognized as a promising monomer for the development of specialty polymers. The phenolic hydroxyl group can be exploited for the synthesis of polyesters and polyethers, while the propenyl group can participate in addition polymerization or cross-linking reactions. This dual functionality allows for the creation of polymers with tailored properties, such as thermal stability, chemical resistance, and specific functionalities. The drive towards sustainable and bio-based materials has further amplified interest in alkenylphenols derived from natural sources. psu.edunih.govchemrxiv.org For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a derivative of the natural product ferulic acid, has been investigated as a bio-based monomer for creating both thermoplastics and thermoset polymers. mdpi.com This research provides a strong precedent for the potential of this compound in the development of functional and sustainable polymeric materials.
Overview of Current Research Trajectories
Current research on this compound and related alkenylphenols is largely focused on harnessing their unique reactivity for applications in catalysis, sustainable materials, and the synthesis of bioactive molecules. A significant trend is the development of advanced catalytic systems for the selective functionalization of the alkenylphenol scaffold. This includes methods for C-H functionalization and oxidative coupling, which offer atom-economical routes to increase molecular complexity. rsc.orgrsc.org
In materials science, the focus is on the utilization of this compound and its derivatives as bio-based monomers for the creation of high-performance polymers. psu.edunih.gov Research is directed towards controlling the polymerization process to achieve specific polymer architectures and properties. The development of functional polymers from these monomers for biomedical applications, such as drug delivery and tissue engineering, is also an emerging area of investigation. mdpi.comresearchgate.net
Furthermore, the synthesis of biologically active molecules remains a key driver of research in this field. The structural motifs found in many natural products and pharmaceuticals can be accessed through synthetic pathways starting from this compound and its isomers. nih.govmdpi.commdpi.com The exploration of novel multicomponent reactions and cascade cyclizations involving alkenylphenols is expected to yield new and efficient strategies for the synthesis of valuable compounds.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | nih.gov |
| Molar Mass | 134.18 g/mol | |
| Boiling Point | 230-231 °C | |
| Density | 1.044 g/mL at 25 °C | |
| Refractive Index | n20/D 1.578 | |
| IUPAC Name | 2-prop-1-enylphenol | nih.gov |
Interactive Data Table: Isomers of Propenylphenol
| Isomer Name | Position of Propenyl Group | Common Name | Reference |
| This compound | ortho | - | nih.gov |
| 4-Propenylphenol | para | Anol | wikipedia.org |
| 4-(2-Propenyl)phenol | para | Chavicol | wikipedia.org |
Direct Synthesis Strategies
The most widely reported and effective methods for synthesizing this compound involve the isomerization of 2-allylphenol. This process converts the terminal double bond of the allyl group into an internal double bond, leading to the formation of the propenyl structure. The key challenge and focus of research in this area is achieving high yields and specific stereoselectivity, particularly for the thermodynamically less favored (Z)-isomer.
Significant advancements have been made in the selective isomerization of 2-allylphenol to (Z)-2-propenylphenol. A notable catalytic system utilizes the ruthenium complex Ru(cod)(cot) (where cod = cycloocta-1,5-diene (B8815838) and cot = cycloocta-1,3,5-triene) in the presence of triethylphosphine (B1216732) (PEt₃) oup.comoup.comlookchem.comresearchgate.net. Under ambient conditions (20 °C), this system has demonstrated exceptional performance, yielding (Z)-2-propenylphenol in 94% yield with a high (Z)-selectivity of 97% oup.comoup.comlookchem.comresearchgate.net. The addition of PEt₃ is crucial, as it significantly enhances both the rate and the (Z)-selectivity, while preventing the isomerization of the desired (Z)-isomer to the (E)-isomer oup.com.
Ruthenium-based catalysts have emerged as highly effective for the isomerization of allylic compounds, including allylphenols and allyl phenyl ethers oup.comoup.comresearchgate.netresearchcommons.orgrsc.orgtuat.ac.jpresearchgate.netacs.orguniovi.esuu.nl. Beyond the Ru(cod)(cot)/PEt₃ system, other ruthenium complexes such as RuCl₂(PPh₃)₃ and [RuClH(CO)(PPh₃)₃] have shown high catalytic activity in the isomerization of allyl phenyl ethers researchgate.net. While palladium (Pd) and rhodium (Rh) complexes have also been explored for the isomerization of allyl phenyl ethers and allylbenzenes, respectively, ruthenium catalysts often provide superior control over stereoselectivity for the formation of (Z)-propenylphenols rsc.orguniovi.esresearchgate.net. For instance, PdCl₂(PhCN)₂ in boiling benzene (B151609) quantitatively yields phenyl prop-1-enyl ethers with a predominance of the cis-isomer rsc.org. Rhodium complexes like [RhH₂(Ph₂N₃)(PPh₃)₂] have been studied for the isomerization and hydrogenation of allylbenzenes, including 2-allylphenol, under hydrogen atmosphere researchgate.net.
Table 1: Ruthenium-Catalyzed Isomerization of 2-Allylphenol to (Z)-2-Propenylphenol
| Catalyst System | Ligand/Additives | Conditions | Yield (%) | (Z)-Selectivity (%) | Reference(s) |
| Ru(cod)(cot) | PEt₃ (10 equiv) | 20 °C | 94 | 97 | oup.comoup.comlookchem.comresearchgate.net |
| Ru(cod)(cot) | PEt₃ (3 equiv) | 20 °C | 95 | 94 | oup.com |
| Ru(cod)(cot) | PEt₂Ph | 20 °C | 92 | 98 | oup.com |
| Ru(cod)(cot) | PMe₃ | 20 °C | 2 | 100 | oup.com |
| Ru(cod)(cot) | PPr¹₃ | 20 °C | 19 | 95 | oup.com |
| Ru(cod)(cot) | PPh₃ | 20 °C | 41 | 49 | oup.com |
The mechanism of ruthenium-catalyzed isomerization of 2-allylphenol is understood to involve the formation of a ruthenium-hydride intermediate. The process typically begins with the coordination of the allyl group to the ruthenium center, followed by a oup.comresearchcommons.org hydrogen shift or a related process that leads to the formation of the propenyl double bond oup.comrsc.org. A proposed mechanism involves the formation of a π-allyl(hydrido)palladium complex or a sigmatropic oup.comresearchcommons.org hydrogen shift within a π-olefinpalladium complex rsc.org. For ruthenium catalysis, a cyclic transition state has also been suggested researchcommons.org. The hydroxyl group of the phenol is crucial for the isomerization, as demonstrated by the lack of isomerization in 1-allyl-2-methoxybenzene oup.com. For other metal catalysts, such as gold, mechanisms involving cationic gold coordination and proton shifts have been proposed sioc-journal.cn.
While isomerization is the dominant route for synthesizing this compound, the general principle of phenol alkylation with olefins is a well-established method for producing alkylphenols google.comaak.gov.azresearchgate.netchemcess.com.
The alkylation of phenol with alpha-olefins, typically in the presence of acid catalysts, is a fundamental reaction in industrial chemistry for producing various alkylphenols google.comchemcess.com. These reactions can be conducted under a range of temperatures, generally between 20 °C and 450 °C, with specific conditions influencing the ortho/para selectivity and the degree of alkylation google.comchemcess.com. For example, the alkylation of phenol with propene is a key step in the production of cumene, which is then used to synthesize phenol itself, highlighting the importance of propene in phenol chemistry chemcess.com. However, direct, highly selective synthesis of this compound via the alkylation of phenol with propene is less detailed in the provided literature compared to the isomerization pathways. The literature does mention the synthesis of derivatives like 2-(1-propenyl)phenol through various routes, including potential alkylation strategies or modifications of existing phenol structures prepchem.comsigmaaldrich.comnih.gov.
Compound List:
this compound
2-Allylphenol
Allyl phenyl ether
Allylbenzene
Allylic alcohols
Allylic ethers
Phenol
Alpha-olefins
Propene
(Z)-2-Propenylphenol
(E)-2-Propenylphenol
Phenyl prop-1-enyl ethers
1-Allyl-2-methoxybenzene
2-Cinnamylphenol
2-Prenylphenol
Allylbenzene
2-propenylbenzene
Optimization of Alkylation Reaction Parameters and Catalyst Systemsbenchchem.com
The synthesis of this compound, particularly its ortho-substituted isomer, can be achieved through various alkylation and isomerization strategies. Friedel-Crafts alkylation, a classic method for introducing alkyl groups onto aromatic rings, can be adapted for phenol alkylation. For instance, the reaction of phenol with propylene (B89431) or related alkenes in the presence of Lewis acid catalysts like AlCl₃ or FeCl₃ is a common approach saskoer.camt.comchemijournal.com. Optimization of such reactions involves fine-tuning parameters such as temperature, catalyst concentration, reaction time, and the molar ratio of reactants to maximize yield and selectivity, while minimizing side reactions like polysubstitution or carbocation rearrangements chemijournal.commdpi.comwhiterose.ac.uk.
Alternatively, the isomerization of allyl phenyl ethers or allylphenols to their corresponding propenyl isomers is a significant route. Transition metal catalysts, particularly those based on ruthenium and palladium, have shown high efficacy in this transformation. For example, ruthenium complexes like [Ru(H₂O)₆]²⁺ or [RuClH(CO)(PPh₃)₃] can catalyze the isomerization of allylphenols to propenylphenols, often favoring the thermodynamically more stable trans (E) isomer researchgate.netmdma.chlookchem.com. The optimization of these catalytic systems involves selecting appropriate ligands, solvents (including greener options like water or 2-MeTHF), reaction temperatures, and catalyst loadings to achieve high conversion and selectivity researchgate.netmdma.chlookchem.comresearchcommons.org. Solid acid catalysts, such as zeolites or supported metal oxides, also offer advantages in terms of recyclability and reduced environmental impact for both direct alkylation and isomerization processes mt.comchemijournal.comwhiterose.ac.ukresearchcommons.org.
Table 1: Optimization of Alkylation and Isomerization for Propenylphenol Synthesis
| Reaction Type | Substrate/Reagent | Catalyst System | Typical Conditions | Yield/Selectivity | Citation |
| Friedel-Crafts Alkylation | Phenol + Propylene | AlCl₃, FeCl₃, Zeolites | 80-125 °C, various solvents | Variable | saskoer.camt.comchemijournal.commdpi.com |
| Isomerization | 2-Allylphenol | Ru(cod)(cot)/PEt₃ | Room temperature, high (Z)-selectivity (97%) | 94% yield | lookchem.com |
| Isomerization | Allyl phenyl ether | [Ru(H₂O)₆]²⁺ | Room temperature, 12h | >99% conversion | mdma.ch |
| Isomerization | Eugenol (B1671780) | RuCl₂(PPh₃)₃ | Ethanol (B145695), optimized conditions | ~99.8% conversion | researchgate.net |
| Isomerization | 2-Allylphenol | Fe/SiO₂·TiO₂ nanocatalyst | 90-95 °C, 1 hour | 56% 2-allylphenol | researchcommons.org |
| Alkylation (ortho-selective) | Phenol + Methallyl methyl ether | Aluminum phenoxide | 100-125 °C, 90 min | High yield | google.com |
Derivatization and Functionalization of this compound Scaffolds
Once the this compound scaffold is established, various chemical transformations can be employed to introduce new functional groups, thereby expanding its utility in diverse applications.
The Mannich reaction is a versatile method for introducing aminomethyl groups onto activated aromatic rings, including phenols. In this reaction, this compound reacts with formaldehyde (B43269) and a primary or secondary amine to form β-aminocarbonyl compounds, often referred to as Mannich bases. This reaction is typically carried out in protic solvents such as ethanol or water, often under mild heating. The optimization of Mannich reactions involves selecting the appropriate amine, controlling the stoichiometry of reactants, and managing reaction temperature and time to achieve high yields and minimize side products. The resulting aminomethyl derivatives of this compound are valuable intermediates for further functionalization.
Formation of Quaternary Ammonium (B1175870) Salts from Aminomethyl Derivativesbenchchem.comaak.gov.azThe aminomethyl derivatives obtained from the Mannich reaction can be further transformed into quaternary ammonium salts through alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide). This quaternization reaction typically involves reacting the Mannich base with an excess of the alkylating agent in a suitable solvent, leading to the formation of cationic ammonium salts. These quaternary ammonium compounds often exhibit distinct properties, such as increased water solubility and potential antimicrobial activity, making them attractive targets for further research and application.
Table 2: Mannich Reaction and Quaternization of this compound Derivatives
| Reaction Type | Substrate | Reagents | Conditions | Product Type | Citation |
| Mannich Reaction | This compound | Formaldehyde, Secondary Amine | Protic solvent (e.g., Ethanol), Heat | Aminomethyl Derivatives | cyberleninka.ru |
| Quaternization | Aminomethyl-2-propenylphenol | Alkyl Halide (e.g., CH₃I) | Solvent, Heat | Quaternary Ammonium Salts | aak.gov.az |
| Synthesis of Oligomers (involving formaldehyde) | This compound | Formaldehyde, Alkaline conditions | 92-95 °C, 3 hours | Co-oligomers | rsc.org |
Phenols are known to undergo electrophilic aromatic substitution reactions with aldehydes, particularly formaldehyde, under acidic or basic conditions. This process, often termed hydroxymethylation or phenol-formaldehyde condensation, leads to the formation of hydroxymethylphenols or methylene-bridged phenolic resins. When applied to this compound, these reactions can introduce hydroxymethyl groups ortho or para to the phenolic hydroxyl, or lead to the formation of oligomeric or polymeric structures. The reaction conditions, including the catalyst (acid or base), temperature, and stoichiometry, are critical for controlling the degree of condensation and the resulting product architecture. For instance, alkaline synthesis of co-oligomers of this compound and formaldehyde has been reported, yielding materials with potential applications as sorbents rsc.org.
The development of chiral molecules is a significant area in organic synthesis, particularly for pharmaceuticals and fine chemicals. While the prompt specifically mentions "Eugenol-derived scaffolds" in this context, the principles can be applied to this compound derivatives. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. This can be achieved through various strategies, including the use of chiral catalysts (e.g., chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands), chiral auxiliaries, or enzymatic transformations. For example, asymmetric versions of reactions like the Mannich reaction or other functionalizations of the propenyl group or the aromatic ring can be designed to yield specific enantiomers of this compound derivatives. Research into the asymmetric synthesis of related phenolic compounds, such as eugenol derivatives, demonstrates the potential for developing stereoselective routes for propenylphenols.
Table 3: Functionalization of this compound Scaffolds
| Reaction Type | Typical Substrate/Reagent | Key Reaction Conditions/Catalysts | Product Type | Citation |
| Mannich Reaction | This compound, Formaldehyde, Amine | Protic solvent, Heat | Aminomethyl Derivatives | cyberleninka.ru |
| Quaternization | Aminomethyl-2-propenylphenol, Alkyl Halide | Solvent, Heat | Quaternary Ammonium Salts | aak.gov.az |
| Condensation with Aldehydes (e.g., Formaldehyde) | This compound, Formaldehyde | Acid or Base catalyst, Controlled temperature | Hydroxymethylphenols, Oligomers/Polymers | rsc.org |
| Asymmetric Synthesis Approaches | This compound derivatives (analogous to Eugenol) | Chiral catalysts, Chiral auxiliaries, Enzymes | Enantiomerically enriched derivatives |
Compound Names Mentioned:
| Compound Name | CAS Number (if readily available) |
| This compound | 6380-21-8 (mixture of isomers) |
| 2-(1-Propenyl)phenol | 6380-21-8 |
| (Z)-2-Propenylphenol | 23508-99-8 |
| Eugenol | 97-53-0 |
| Isoeugenol | 97-54-1 |
| Allyl phenyl ether | 1746-13-0 |
| 2-Allylphenol | 1745-81-9 |
| Phenol | 108-95-2 |
| Formaldehyde | 50-00-0 |
| Propylene | 115-07-1 |
| Piperidine | 110-89-4 |
| Morpholine | 110-91-8 |
| Dimethylamine | 124-40-3 |
| Methyl iodide | 74-88-4 |
| Ethyl bromide | 74-96-4 |
| Anisole | 100-66-3 |
| Veratrole | 91-16-7 |
| Toluene | 108-88-3 |
| Benzyl chloride | 100-44-7 |
| Acetyl chloride | 75-36-5 |
| Propylene oxide | 75-56-9 |
| Methallyl methyl ether | 1609-80-9 |
| Methallyl ethyl ether | 1609-81-0 |
| 2-Methyl-2-propenylphenol | N/A |
| 3-Vinylphenol | 2170-14-3 |
| Cardanol | 1477-55-0 |
| 3-(non-8-enyl)phenol | N/A |
| 3-(non-1-en-1-yl)phenol | N/A |
Note: CAS numbers for all specific isomers of propenylphenol or their derivatives may not be universally listed or may refer to mixtures. Eugenol and Isoeugenol are provided for context as related compounds frequently discussed in literature concerning phenolic compounds with alkenyl side chains.## Exploring the Chemistry of this compound: Synthesis and Functionalization
This compound, a class of organic compounds characterized by a phenol ring substituted with a propenyl group, serves as a versatile scaffold in organic synthesis. This article delves into the synthetic methodologies employed for its preparation and the subsequent derivatization strategies used to functionalize its structure, drawing upon established chemical transformations and catalytic systems.
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-prop-1-enyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXZPQWZJUGEP-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Propenylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
23619-59-2, 6380-21-8 | |
| Record name | 2-(1-Propenyl)phenol, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023619592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(prop-1-enyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.329 | |
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| Record name | 2-(1-PROPENYL)PHENOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9OH16T17 | |
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Synthetic Methodologies for 2 Propenylphenol and Its Architectures
Derivatization and Functionalization of this compound Scaffolds
Once the this compound scaffold is established, various chemical transformations can be employed to introduce new functional groups, thereby expanding its utility in diverse applications.
The Mannich reaction is a versatile method for introducing aminomethyl groups onto activated aromatic rings, including phenols. In this reaction, this compound reacts with formaldehyde (B43269) and a primary or secondary amine to form β-aminocarbonyl compounds, often referred to as Mannich bases. This reaction is typically carried out in protic solvents such as ethanol or water, often under mild heating. The optimization of Mannich reactions involves selecting the appropriate amine, controlling the stoichiometry of reactants, and managing reaction temperature and time to achieve high yields and minimize side products. The resulting aminomethyl derivatives of this compound are valuable intermediates for further functionalization.
Mannich Reaction-Based Functionalization
Formation of Quaternary Ammonium (B1175870) Salts from Aminomethyl Derivativesbenchchem.comaak.gov.azThe aminomethyl derivatives obtained from the Mannich reaction can be further transformed into quaternary ammonium salts through alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide). This quaternization reaction typically involves reacting the Mannich base with an excess of the alkylating agent in a suitable solvent, leading to the formation of cationic ammonium salts. These quaternary ammonium compounds often exhibit distinct properties, such as increased water solubility and potential antimicrobial activity, making them attractive targets for further research and application.
Table 2: Mannich Reaction and Quaternization of this compound Derivatives
| Reaction Type | Substrate | Reagents | Conditions | Product Type | Citation |
| Mannich Reaction | This compound | Formaldehyde, Secondary Amine | Protic solvent (e.g., Ethanol), Heat | Aminomethyl Derivatives | cyberleninka.ru |
| Quaternization | Aminomethyl-2-propenylphenol | Alkyl Halide (e.g., CH₃I) | Solvent, Heat | Quaternary Ammonium Salts | aak.gov.az |
| Synthesis of Oligomers (involving formaldehyde) | This compound | Formaldehyde, Alkaline conditions | 92-95 °C, 3 hours | Co-oligomers | rsc.org |
Phenols are known to undergo electrophilic aromatic substitution reactions with aldehydes, particularly formaldehyde, under acidic or basic conditions. This process, often termed hydroxymethylation or phenol-formaldehyde condensation, leads to the formation of hydroxymethylphenols or methylene-bridged phenolic resins. When applied to this compound, these reactions can introduce hydroxymethyl groups ortho or para to the phenolic hydroxyl, or lead to the formation of oligomeric or polymeric structures. The reaction conditions, including the catalyst (acid or base), temperature, and stoichiometry, are critical for controlling the degree of condensation and the resulting product architecture. For instance, alkaline synthesis of co-oligomers of this compound and formaldehyde has been reported, yielding materials with potential applications as sorbents rsc.org.
The development of chiral molecules is a significant area in organic synthesis, particularly for pharmaceuticals and fine chemicals. While the prompt specifically mentions "Eugenol-derived scaffolds" in this context, the principles can be applied to this compound derivatives. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. This can be achieved through various strategies, including the use of chiral catalysts (e.g., chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands), chiral auxiliaries, or enzymatic transformations. For example, asymmetric versions of reactions like the Mannich reaction or other functionalizations of the propenyl group or the aromatic ring can be designed to yield specific enantiomers of this compound derivatives. Research into the asymmetric synthesis of related phenolic compounds, such as eugenol derivatives, demonstrates the potential for developing stereoselective routes for propenylphenols.
Table 3: Functionalization of this compound Scaffolds
| Reaction Type | Typical Substrate/Reagent | Key Reaction Conditions/Catalysts | Product Type | Citation |
| Mannich Reaction | This compound, Formaldehyde, Amine | Protic solvent, Heat | Aminomethyl Derivatives | cyberleninka.ru |
| Quaternization | Aminomethyl-2-propenylphenol, Alkyl Halide | Solvent, Heat | Quaternary Ammonium Salts | aak.gov.az |
| Condensation with Aldehydes (e.g., Formaldehyde) | This compound, Formaldehyde | Acid or Base catalyst, Controlled temperature | Hydroxymethylphenols, Oligomers/Polymers | rsc.org |
| Asymmetric Synthesis Approaches | This compound derivatives (analogous to Eugenol) | Chiral catalysts, Chiral auxiliaries, Enzymes | Enantiomerically enriched derivatives |
Polymerization and Oligomerization Strategies Involving this compound
Oligomerization Pathways and Product Characterization (e.g., Oligomers of Alkylalkenylphenol)
The oligomerization of this compound and related phenolic compounds involves a variety of chemical pathways, leading to products with diverse molecular architectures. These processes are often driven by oxidative coupling, thermal activation, or catalytic reactions, and the resulting oligomers are characterized using a suite of advanced analytical techniques to elucidate their molecular weight, structure, and thermal properties.
Oligomerization Pathways
Phenolic compounds, including this compound and its structural analogues such as 4-allylphenol (B24904) and substituted allylphenols, can undergo oligomerization through several distinct mechanisms:
Oxidative Coupling (Biocatalytic and Chemical): Phenolic compounds can be converted into oligomers via oxidative coupling, often mediated by enzymes like laccases, oxidases, and peroxidases, or through chemical oxidants. For instance, related compounds like 2,6-dimethoxy-4-allylphenol have been biocatalytically converted into lignin-like oligomers, proceeding through sinapyl alcohol intermediates followed by radical dimerization nih.govacs.orgcore.ac.uk. This pathway can yield structures with higher molecular weight material, sometimes described as lignin-like oligomers with lengths of 2–10 aromatic units nih.govacs.org.
Thermally Induced Ring-Opening Polymerization: Benzoxazine monomers derived from allylphenols, such as o-allylphenol, can undergo thermally activated ring-opening cyclo-oligomerization (ROCO) and ring-opening oligomerization (ROO) researchgate.netresearchgate.netrsc.org. The primary mechanism for mono-functional benzoxazines involves intermolecular cyclization via a Mannich bridge structure researchgate.netrsc.org. These processes lead to the formation of polybenzoxazine networks after curing.
Metal-Catalyzed Reactions: Metal complexes can catalyze the oligomerization of phenolic compounds. For example, studies have investigated the co-oligomerization of this compound with maleic anhydride (B1165640) using metal catalysts ijettjournal.org. Furthermore, the alkylation of this compound with hexene-1 using a metal complex catalyst (e.g., AlCl3+C2H5Cl+toluene) has been reported to yield oligoalkylation products, with optimal conditions identified for maximizing yield aak.gov.az.
Photochemical Reactions: Allyl-functionalized phenol derivatives can participate in photoinduced cascade reactions. For example, 2-allylphenol derivatives can undergo reactions initiated by photochemical activity of their phenolate (B1203915) anions, leading to structures like 2,3-dihydrobenzofurans through tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN) processes acs.orgresearchgate.net.
Product Characterization
The characterization of oligomers derived from this compound and related compounds is crucial for understanding their structural integrity and properties. A combination of spectroscopic and chromatographic techniques is typically employed:
Gel Permeation Chromatography (GPC): GPC is widely used to determine the molecular weight distribution of oligomers, providing parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (d). For example, oligomers derived from 2,6-dimethoxy-4-allylphenol were characterized by GPC, showing an Mn of 600, an Mw of 750, and a polydispersity (d) of 1.24 nih.govacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., HSQC, HMBC) are indispensable for elucidating the detailed structures of oligomers. NMR spectroscopy confirms the presence of specific structural units, identifies linkage types, and verifies the purity of synthesized compounds nih.govacs.orgresearchgate.netresearchgate.netrsc.orgaak.gov.azacs.orgresearchgate.netrsc.orgosti.govesf.edu. It is particularly useful for distinguishing between different isomers and confirming the success of ring-opening or coupling reactions.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular masses of oligomeric products and identify their elemental composition, providing valuable insights into the fragmentation patterns and molecular formulas researchgate.netresearchgate.netacs.orgresearchgate.netrsc.orgosti.govacs.orgnih.gov.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify characteristic functional groups present in the oligomers, confirming the presence of hydroxyl, aromatic, and other functional moieties involved in or resulting from the oligomerization process researchgate.netresearchgate.netrsc.orgresearchgate.netrsc.orgacs.org.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to study the thermal behavior, including polymerization exotherms and glass transition temperatures, of oligomers and their subsequent polymer networks researchgate.netresearchgate.netrsc.org. Thermogravimetric Analysis (TGA) assesses the thermal stability and decomposition profiles of the oligomeric materials researchgate.netresearchgate.netresearchgate.netrsc.orgosti.govacs.org.
High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to monitor the progress of oligomerization reactions and to assess the purity of the final products acs.orgresearchgate.netgoogle.com.
Data Examples in Oligomer Characterization
The following data illustrate the characterization of oligomeric products obtained from related phenolic compounds, showcasing the application of analytical techniques:
Table 1: GPC Characterization of Oligomers from 2,6-Dimethoxy-4-allylphenol
| Sample Description | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (d) | Reference |
| Insoluble product (oligomers, 2-10 aromatic units) | 600 | 750 | 1.24 | nih.govacs.org |
Table 2: Yields and Characterization of Oligoalkylation Products
| Reaction System | Product Type | Yield (%) | Key Characterization Techniques | Reference |
| This compound + Hexene-1 (AlCl3+C2H5Cl+toluene catalyst, 120°C, 1.5h) | Oligoalkylation product | 72 | NMR, IR, Liquid Mass Chromatography (Molecular Mass: 2500-2700) | aak.gov.az |
| 4-acetyl-2-allylphenol + α-iodo sulfone (Visible light, acetonitrile, TMG base) | 2,3-Dihydrobenzofuran | Up to 69 | ¹H NMR, ¹³C NMR, HRMS (ESI-TOF) | acs.orgresearchgate.net |
Table 3: Thermal Properties of Benzoxazine Oligomers
| Monomer Precursor | Oligomerization Method | DSC Exotherms (°C) | TGA (Td10, °C) | Reference |
| o-Allylphenol | Heating at 120°C for 5h | Two exotherms (allyl & ring-opening polymerization) | Not specified | researchgate.net |
| Allyl-containing | Thermal curing | Not specified | Not specified | researchgate.net |
Compound List:
this compound
4-Allylphenol
2,6-Dimethoxy-4-allylphenol
Sinapyl alcohol
Syringaresinol
o-Allylphenol
Maleic anhydride
Hexene-1
4-Acetyl-2-allylphenol
α-iodo sulfone
2,3-Dihydrobenzofuran
Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Structure and Dynamics
Ultraviolet-Visible (UV-Vis) Spectroscopy and Excited State Phenomena
UV-Vis spectroscopy, particularly when combined with techniques that probe excited states, offers critical information about electronic transitions and subsequent relaxation pathways.
Dispersed Emission Spectroscopy of 2-Propenylphenol (B1584793) and Clusters
Dispersed emission spectroscopy has been instrumental in understanding the excited-state dynamics of this compound and its van der Waals clusters. Studies have shown that isolated, cold this compound exhibits a single conformer skku.eduaip.orgdtic.mil. The dispersed emission spectra of this compound and its ammonia (B1221849) clusters reveal a redshift, which is indicative of intermolecular excited-state proton transfer skku.eduaip.orgdtic.mil. This phenomenon is observed in clusters with ammonia (NH₃) but not in water clusters, suggesting a role for the solvent's proton affinity and solvation capabilities in facilitating proton transfer skku.eduaip.orgdtic.mil. The spectra for this compound and its ammonia clusters could be obtained free from water contamination, unlike those for 2-propylphenol (B147445) skku.edu.
Mass Resolved Excitation and Threshold Photoionization Spectroscopy
Mass-resolved excitation (MRES) and threshold photoionization spectroscopy provide high-resolution data for identifying molecular conformers and probing ionization energies. For this compound, two-color MRES has been used to study its S₁ ← S₀ transition. The spectra reveal a lowest-energy, intense feature assigned as the 0-0 transition for the anti-isomer, with other peaks attributed to vibrational modes built upon this origin skku.edu. Threshold photoionization spectra, obtained by scanning the ionization energy while keeping the excitation energy fixed, have been crucial for identifying different conformers of molecules and clusters skku.eduresearchgate.net. For this compound, threshold photoionization spectroscopy has been useful in identifying its single conformer skku.eduaip.orgdtic.mil. The ionization wavelength for two-color MRES is selected to avoid cluster fragmentation skku.edu.
Quantum Chemical and Computational Modeling
Quantum chemical calculations and computational modeling play a vital role in complementing experimental spectroscopic data, offering detailed insights into molecular structure, stability, and interactions.
Potential Energy Surface Calculations for Conformational Stability
Potential energy surface (PES) calculations are employed to map out the stable conformations of molecules and the energy barriers between them. For this compound, PES calculations using semi-empirical methods like MOPAC 5 with PM3 and AM1 Hamiltonians have been performed skku.edudtic.mil. These calculations reveal that this compound, unlike 2-propylphenol which exhibits multiple conformations, displays only one conformer skku.eduaip.orgdtic.mil. This single observed conformer is believed to be the lowest energy structure, potentially stabilized by an intramolecular interaction between the allyl group's double bond and the hydroxyl group's hydrogen atom skku.eduoptica.org. Calculations suggest that syn-conformers tend to be more stable than anti-conformers, with the most stable conformers exhibiting an interaction between the hydroxyl hydrogen and the allyl group double bond skku.edu.
Modeling of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Computational modeling is extensively used to investigate intramolecular and intermolecular interactions, particularly hydrogen bonding, which significantly influences molecular structure and properties. Studies on o-allylphenol (a related compound) indicate the presence of an intramolecular O–H···π hydrogen bond between the hydroxyl hydrogen and the allyl group's π-system researchgate.netacs.orgnih.govrsc.org. This interaction leads to a redshift in the O–H stretching frequency observed in IR spectroscopy acs.orgnih.govrsc.org. For this compound, computational studies, including those using MOPAC 5 with PM3 and AM1 Hamiltonians, have been conducted to explore its structure and interactions skku.edudtic.mil. While direct modeling of this compound's specific hydrogen bonding networks is not detailed in the provided snippets, the general understanding of o-allylphenol's intramolecular OH···π interaction provides a framework for understanding potential interactions in this compound researchgate.netacs.orgnih.govrsc.org. Intermolecular interactions, such as those in phenol-water complexes, are also studied computationally, revealing different hydrogen bonding configurations and their impact on stability scirp.org.
Theoretical Investigations of Excited State Proton Transfer Mechanisms
Theoretical investigations are crucial for understanding the mechanisms of excited-state proton transfer (ESPT). For this compound, evidence suggests that intermolecular ESPT occurs in its ammonia clusters, as indicated by dispersed emission spectra skku.eduaip.orgdtic.mil. The computational analysis of cluster geometry suggests that ammonia molecules are more evenly distributed over the phenol (B47542) moiety compared to water molecules, which hydrogen bond more directly with the hydroxyl group, influencing proton transfer dynamics skku.eduaip.orgdtic.mil. The proton affinity of the solvent and the solvation of both the proton and the resulting anion are critical for efficient proton transfer in clusters skku.eduaip.org. While specific theoretical pathways for ESPT in this compound are not detailed, the general principles derived from cluster studies highlight the importance of solvent interactions and molecular geometry.
Quantum Chemical Modeling of Enzymatic Reaction Mechanisms Involving Phenolic Compounds
Quantum chemical modeling plays a pivotal role in unraveling the intricate mechanisms of enzymatic reactions, particularly those involving phenolic compounds. These computational approaches provide atomic-level insights into reaction pathways, transition states, and the influence of the enzyme's active site environment on catalysis. By employing methods such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods, researchers can simulate chemical transformations that are challenging to observe experimentally, thereby deepening our understanding of enzyme function and enabling rational enzyme engineering for biocatalytic applications.
Methodologies in Quantum Chemical Modeling of Enzymatic Reactions
The study of enzymatic reaction mechanisms often necessitates sophisticated computational techniques that can accurately describe chemical bond breaking and formation within the complex biological milieu of an enzyme. Key methodologies include:
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density. It is widely used to study the geometries, electronic properties, and reaction energetics of small molecules and active site models. DFT, especially with hybrid functionals like B3LYP, offers a balance between accuracy and computational cost, making it suitable for larger systems than traditional ab initio methods diva-portal.org.
QM/MM (Quantum Mechanics/Molecular Mechanics): This hybrid approach combines the strengths of QM and Molecular Mechanics (MM) methods. The reactive center of the enzyme, including the substrate and key catalytic residues, is treated with a QM method (like DFT), while the rest of the enzyme and solvent are described by a computationally less demanding MM force field. This allows for the accurate modeling of bond-making/breaking events while accounting for the broader enzymatic environment and its electrostatic influences diva-portal.orgnih.govwur.nl.
Cluster Models: In this approach, a small portion of the enzyme's active site, containing the substrate and essential amino acid residues, is modeled using QM methods. The effects of the surrounding protein matrix are often approximated by fixing the coordinates of atoms at the boundary of the cluster or by incorporating implicit solvation models acs.orgacs.orgnih.gov. These models are crucial for investigating reaction pathways and transition states.
Applications to Phenolic Compounds
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are substrates for a variety of enzymes involved in metabolic pathways, detoxification, and synthesis. Quantum chemical modeling has been instrumental in elucidating the mechanisms of several enzyme classes acting on phenolic substrates.
For instance, phenolic acid decarboxylases (PADs) catalyze the non-oxidative decarboxylation of phenolic acids to their corresponding p-vinyl derivatives acs.orgresearchgate.net. Quantum chemical methodology, often employing cluster models, has been used to investigate the detailed reaction mechanisms of these enzymes. Studies have explored different mechanistic scenarios, supporting pathways involving intermediates like quinone methides, and have provided insights into the stereochemical outcomes of these reactions acs.orgresearchgate.netdiva-portal.org.
Other enzymes, such as hydroxylases involved in the microbial degradation of aromatic compounds, also process phenolic substrates. For example, studies on para-hydroxybenzoate hydroxylase (PHBH) and phenol hydroxylase (PH) have utilized QM/MM methods to investigate the hydroxylation of phenols and their derivatives. These studies aim to understand the roles of active site residues, the flavin cofactor, and the influence of substrate substituents on reaction barriers and regioselectivity nih.govwur.nl. The modeling helps to identify transition states and intermediates, providing a detailed picture of how these enzymes activate oxygen and facilitate the hydroxylation process.
While specific quantum chemical modeling studies detailing the enzymatic reaction mechanisms of this compound (Eugenol) are not extensively detailed in the provided search results, Eugenol (B1671780), as a prominent phenolic compound, is a prime candidate for such investigations. Computational docking studies have explored Eugenol's interactions with various enzymes, suggesting its potential inhibitory or modulatory roles nih.govresearchgate.netjneonatalsurg.comresearchgate.net. Future quantum chemical modeling efforts could focus on elucidating the precise catalytic mechanisms by which enzymes transform or interact with Eugenol, providing deeper insights into its biological roles and potential applications.
Summary of Quantum Chemical Modeling Studies on Phenolic Compound Enzymatic Reactions
| Enzyme Class/Type | Substrate Type (Phenolic Compounds) | Computational Method(s) | Key Insights Gained | Representative References |
| Phenolic Acid Decarboxylases (PADs) | Phenolic acids, hydroxystyrenes | DFT, Cluster Models | Reaction pathways (e.g., quinone methide intermediates), mechanism elucidation, substrate processing promiscuity | acs.orgresearchgate.netdiva-portal.org |
| Hydroxylases (e.g., PHBH, Phenol Hydroxylase) | Phenols, substituted phenols | QM/MM, DFT, Cluster Models | Hydroxylation mechanisms, transition states, active site residue roles, regioselectivity, substrate binding | nih.govwur.nl |
| Other Enzymes (e.g., PPO, PAL, POD) | Phenolic compounds (general) | Computational Docking, Inhibition Kinetics | Binding interactions, competitive inhibition, potential mechanisms of action (though not full reaction pathway QM modeling) | nih.gov |
Mechanistic Investigations of Chemical and Biological Transformations
Reaction Mechanisms in Organic Synthesis
The selective synthesis of (Z)-2-propenylphenol from 2-allylphenol (B1664045) can be achieved with high efficiency through catalytic isomerization. A notable example involves the use of a ruthenium complex, Ru(cod)(cot) (where cod is cycloocta-1,5-diene (B8815838) and cot is cycloocta-1,3,5-triene), in the presence of triethylphosphine (B1216732). This catalytic system demonstrates high yield (94%) and (Z)-selectivity (97%). oup.comoup.com
The mechanism of this isomerization is thought to involve several key steps. The presence of a hydroxyl group on the substrate is crucial, as its absence, as in the case of 1-allyl-2-methoxybenzene, prevents the reaction from occurring. oup.com This suggests an initial interaction or coordination between the phenolic hydroxyl group and the ruthenium catalyst. Furthermore, steric hindrance on the allyl group, as seen with 2-cinnamylphenol and 2-prenylphenol, also inhibits the isomerization, indicating that pre-coordination of the allyl group to the ruthenium center is a necessary step. oup.com
Density functional theory (DFT) calculations on similar alkene isomerization reactions catalyzed by ruthenium complexes suggest that the initial binding of the alkene to the catalyst is a key determinant of stereoselectivity. sdsu.edu The formation of an exo-oriented substrate-catalyst complex is often the preferred pathway, leading to the thermodynamically more stable E-isomer. However, in the case of 2-allylphenol, the specific interactions with the hydroxyl group and the phosphine (B1218219) ligand appear to steer the reaction towards the kinetically favored Z-isomer. oup.comsdsu.edu The reaction likely proceeds through a bifunctional mechanism where the metal component of the catalyst facilitates the dehydrogenation of the alkane part of the allyl group to form an alkene, which is then protonated to form a transitional alkylcarbenium ion on the acid sites. mdpi.com
Table 1: Catalytic Isomerization of 2-Allylphenol
| Catalyst System | Substrate | Product | Yield (%) | (Z)-Selectivity (%) | Key Mechanistic Feature |
|---|---|---|---|---|---|
| Ru(cod)(cot)/PEt₃ | 2-Allylphenol | (Z)-2-Propenylphenol | 94 | 97 | Crucial role of the hydroxyl group and pre-coordination of the allyl group. oup.comoup.com |
The alkylation of phenols to produce compounds like 2-propenylphenol (B1584793) is influenced by various kinetic and thermodynamic factors. Studies on the alkylation of phenol (B47542) with alcohols in high-temperature water reveal that reaction rates are accelerated with increasing water density. umich.edu This acceleration is not solely attributable to changes in the hydrogen ion concentration, suggesting a more complex role for the solvent. umich.edu
For instance, in the alkylation of phenol with 2-propanol, the formation of o-isopropylphenol is optimized at high water densities. Conversely, the rate of dealkylation also increases with water density, while rearrangement reactions are independent of it. umich.edu The kinetics of such reactions often follow a pseudo-first-order model. umich.edu The thermodynamics of the related keto-enol tautomerism of phenol to 2,4-cyclohexadienone (B14708032) have been studied, with the rate constant for this isomerization determined to be 8.06 × 10¹² exp(−69.4 kcal mol⁻¹/RT) s⁻¹. researchgate.net
This compound can participate in multi-component condensation reactions, such as the Mannich reaction, to form more complex molecules. The Mannich reaction is an aminoalkylation process that involves the condensation of a compound with an acidic proton (like a phenol), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine or ammonia (B1221849). adichemistry.combyjus.com The product is a β-aminocarbonyl compound known as a Mannich base. byjus.comwikipedia.org
The mechanism of the Mannich reaction proceeds in two main steps. byjus.com First, the amine and formaldehyde (B43269) react to form an iminium ion. adichemistry.combyjus.comwikipedia.org This is followed by the nucleophilic attack of the enol form of the acidic compound on the electrophilic iminium ion. byjus.comwikipedia.org In the context of this compound, the phenolic ring provides the acidic proton. New 1,3-benzoxazine derivatives have been synthesized through Mannich reactions involving this compound, formaldehyde, and primary amines like benzylamine (B48309) and 4-bromoaniline. researchgate.net The reaction is typically carried out in acidic conditions, often using the hydrochloride salt of the amine. adichemistry.com
Advanced Oxidation Processes (AOPs) for Degradation of Phenolic Structures
Advanced oxidation processes (AOPs) are effective for the degradation of phenolic compounds like this compound. A key species in many AOPs is the highly reactive hydroxyl radical (•OH). nih.gov The reaction of •OH with aromatic compounds can be complex. Theoretical studies on the reaction of phenol with •OH using density functional theory (DFT) have identified four possible reaction pathways. researchgate.net The electrophilic attack of the hydroxyl radical on the aromatic ring is a major pathway. rsc.org
The rate constants for the reaction of •OH with various nitroxides have been determined to be in the range of (4.5 ± 0.4) x 10⁹ M⁻¹ s⁻¹. nih.gov The reactivity of •OH with unsaturated phenols like this compound is expected to be high due to the presence of both the electron-rich aromatic ring and the double bond in the propenyl group. The reaction can proceed via addition to the aromatic ring or the double bond, or by hydrogen abstraction from the phenolic hydroxyl group. nih.gov The presence of other substances, such as dissolved natural organic matter, can inhibit the reaction of hydroxyl radicals with aromatic compounds. usgs.gov
Photochemical oxidation provides another route for the degradation of phenolic compounds. This can involve direct photolysis or sensitized photooxidation. In sensitized photooxidation, a photosensitizer absorbs light and transfers energy to molecular oxygen to generate singlet oxygen (¹O₂), a reactive oxygen species. researchgate.net
The photochemical oxidation of structurally similar compounds like eugenol (B1671780) (4-allyl-2-methoxyphenol) has been studied. Irradiation of eugenol with H₂O₂ can lead to the formation of a hydroperoxide. researchgate.net Sensitized photochemical oxygenation of eugenol can yield 4-hydroperoxy-2-methoxy-4-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one. researchgate.net The mechanism for such reactions can involve a [2+2] photochemical cycloaddition of olefins. mdpi.com
Photocatalytic oxidation using semiconductors like TiO₂ under UV light is another effective method. researchgate.net This process generates hydroxyl radicals and other reactive oxygen species that can degrade the phenolic compound. The mechanism often involves the initial oxidation of the substrate by the excited photocatalyst to form a radical cation, which then undergoes further reactions. acs.org These photochemical methods can be part of a proton-coupled electron transfer (PCET) mechanism, where both an electron and a proton are exchanged, often in a concerted step. nih.gov
Ozonation and Combined Oxidation Systems (e.g., O₃/H₂O₂) for Phenol Removal
The degradation of phenolic compounds, including those structurally related to this compound, is a critical area of environmental chemistry. Advanced oxidation processes (AOPs) are frequently employed for the removal of such contaminants from water. These processes rely on the generation of highly reactive radical species, most notably the hydroxyl radical (•OH).
Ozonation is a widely used AOP. Ozone (O₃) can react directly with organic molecules, particularly at sites of high electron density like the double bond in the propenyl group and the activated aromatic ring of this compound. organic-chemistry.org The mechanism of ozonolysis involves the 1,3-dipolar cycloaddition of ozone to the alkene double bond, forming a primary ozonide (molozonide). organic-chemistry.org This intermediate is unstable and rearranges to a secondary ozonide, which can then be cleaved under reductive or oxidative conditions to yield carbonyl compounds. organic-chemistry.orgtestbook.comquora.com For this compound, this would lead to the cleavage of the propenyl side chain.
The efficiency of ozonation can be significantly enhanced by combining it with hydrogen peroxide (H₂O₂). The O₃/H₂O₂ system generates hydroxyl radicals, which are more powerful and less selective oxidizing agents than ozone alone. kirj.eenih.gov The reaction between ozone and hydrogen peroxide is complex, but it leads to a higher yield of •OH radicals, accelerating the degradation of refractory organic compounds. kirj.eecopernicus.org The rate of degradation of aromatic volatile organic compounds (VOCs) is significantly increased in the presence of H₂O₂ due to fast, indirect reactions with hydroxyl radicals. nih.gov
The degradation of aromatic compounds in these systems is influenced by the substituents on the aromatic ring. Electron-donating groups tend to increase the reactivity towards ozone and hydroxyl radicals. nih.gov
Enzymatic Transformations and Biocatalysis
Enzymes offer a highly selective and environmentally benign alternative to traditional chemical methods for the transformation of organic compounds. The following sections explore potential enzymatic transformations relevant to this compound.
Enzymatic Carboxylation and Decarboxylation Reactions of Phenolic Acids
Phenolic acid decarboxylases (PADs) are enzymes that catalyze the non-oxidative decarboxylation of phenolic acids, such as p-coumaric acid and ferulic acid, to their corresponding vinyl derivatives. mdpi.comresearchgate.netsciopen.com This reaction is of interest for producing valuable aroma compounds. mdpi.com Conversely, these enzymes can also catalyze the reverse reaction, the carboxylation of para-hydroxystyrene derivatives to form (E)-para-hydroxycinnamic acids, using bicarbonate as a carbon dioxide source. mdpi.commdpi.com This reversible nature makes them powerful tools for both synthesis and degradation. mdpi.comtuhh.de
While direct studies on this compound are limited, the principles of PAD activity on structurally similar compounds suggest that it could be a substrate for such enzymatic transformations. The enzymatic process is highly regioselective, focusing on the β-carbon of the vinyl group for carboxylation. mdpi.commdpi.com
Asymmetric Hydration of Hydroxystyrene (B8347415) Derivatives by Enzymes
The asymmetric hydration of hydroxystyrene derivatives to produce chiral alcohols is a challenging but valuable transformation. acs.org Certain phenolic acid decarboxylases have been found to exhibit promiscuous catalytic activity, including the asymmetric hydration of p-vinylphenol and its derivatives. acs.orgrsc.org This reaction typically proceeds via the formation of a quinone methide intermediate. acs.orgnih.gov
A theoretical study on the hydration of p-vinylphenol catalyzed by PAD suggests that the reaction starts with the protonation of the C=C double bond, leading to a quinone methide intermediate, which is then attacked by a water molecule to form the alcohol product. acs.org This enzymatic hydration has been shown to produce (S)-4-(1-hydroxyethyl)phenols with good conversion and enantiomeric excess. rsc.orgnih.gov Given the structural similarity, it is plausible that this compound could undergo a similar enzyme-catalyzed asymmetric hydration.
Regioselective Ortho-Carboxylation of Phenols Catalyzed by Decarboxylases
Certain decarboxylases have been shown to catalyze the regioselective ortho-carboxylation of phenols, providing a biocatalytic equivalent to the chemical Kolbe-Schmitt reaction. mdpi.comacs.orgrsc.org These enzymes utilize bicarbonate as the CO₂ source and exhibit high regioselectivity, adding a carboxyl group specifically at the position ortho to the phenolic hydroxyl group. rsc.orgresearchgate.net A variety of substituted phenols, including those with alkyl and alkoxy groups, are tolerated as substrates. rsc.org This suggests a potential pathway for the enzymatic conversion of this compound into a carboxylated derivative, although direct experimental evidence is needed.
Enzyme-Catalyzed Carbon-Carbon Bond Formation (e.g., para-Alkenylation of Unprotected Phenols)
Enzyme-catalyzed carbon-carbon bond formation represents a powerful tool in synthetic organic chemistry. A notable example is the para-alkenylation of unprotected phenols. rsc.org One biocatalytic system for this transformation involves a two-step cascade. First, a tyrosine phenol lyase catalyzes the C-C coupling of a phenol derivative with pyruvate (B1213749) and ammonia to yield an L-tyrosine derivative. Subsequently, a tyrosine ammonia lyase eliminates ammonia to form the final p-coumaric acid product. rsc.org This process is highly regioselective for the para-position and stereoselective for the (E)-isomer. rsc.org While this specific system has been demonstrated for the synthesis of p-coumaric acids, the underlying principles of enzymatic C-C bond formation could potentially be applied to the alkenylation of phenols to produce compounds like this compound or its derivatives.
Another approach involves the oxidative coupling of alkenyl phenols, which can be catalyzed by enzymes like laccases and peroxidases. nih.gov These reactions can lead to the formation of dimers and other coupled products.
Research on Functional Applications of 2 Propenylphenol Derivatives
Corrosion Inhibition Mechanisms of Derived Compounds
Nitrogen-containing derivatives of 2-propenylphenol (B1584793) have demonstrated notable efficacy as corrosion inhibitors, particularly for steel in various corrosive environments. researchgate.netppor.azresearchgate.net The primary mechanism of their protective action involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that acts as a barrier, slowing down both the cathodic and anodic reactions of the corrosion process. researchgate.net The presence of heteroatoms like nitrogen, and the π-electrons of the aromatic ring in the molecular structure of these derivatives, facilitates their adsorption on the metal surface through the sharing of lone pair electrons with the vacant d-orbitals of iron atoms. ppor.azmdpi.com This interaction leads to the formation of a stable, coordinated layer that displaces water and corrosive ions from the metal surface, thus mitigating corrosion.
Modification of this compound, such as through co-oligomerization with maleic anhydride (B1165640) and subsequent reaction with amines, can yield water-soluble derivatives that are effective corrosion inhibitors. researchgate.netresearchgate.net The introduction of quaternary ammonium (B1175870) groups, for instance, enhances the adsorption process due to the presence of a bulky cation and a bromide anion, which form a firmly bound protective layer on the metal surface. ppor.az
Structure-Activity Relationships in Corrosion Inhibitor Design
Key structural features that influence corrosion inhibition efficacy include:
Presence of Heteroatoms: Nitrogen and oxygen atoms within the molecule can donate lone pair electrons to the vacant d-orbitals of iron, facilitating strong adsorption onto the steel surface. mdpi.comajchem-a.com
Aromatic Rings and π-Electrons: The π-electrons of the propenylphenol's aromatic ring can interact with the metal surface, contributing to the stability of the adsorbed protective film. ajchem-a.com
Functional Groups: The introduction of groups like quaternary ammonium salts can significantly enhance performance. For example, N-(2-propenylphenoxytetamethylene)pyridinium bromide has shown a high degree of corrosion protection. researchgate.net
Molecular Size and Chain Length: An increase in the number of methylene (B1212753) groups in the molecule can lead to increased protective properties. researchgate.net Larger molecules may provide better surface coverage, forming a more effective barrier against corrosive species.
Quantitative Structure-Property Relationship (QSPR) models are valuable tools in understanding these relationships, correlating molecular descriptors with inhibition efficiency to guide the design of more effective inhibitors. nih.govjcscp.org
Application in Protecting Metallic Surfaces (e.g., Steel)
Derivatives of this compound have been successfully applied to protect steel surfaces, such as St3 and other carbon steels, from corrosion in various aggressive media. researchgate.netppor.azresearchgate.net These environments include water-salt solutions, systems saturated with hydrogen sulfide (B99878) (H2S), and acidic solutions. ppor.az
For instance, certain pyridinium (B92312) salts derived from this compound have demonstrated high protection efficiencies. At a concentration of 100 mg/L, N-(2-propenylphenoxytetamethylene)pyridinium bromide exhibited a 96.0% degree of corrosion protection for St3 steel in water-salt systems containing H2S. researchgate.net Similarly, 1-(2-propenylphenoxy)-butyl-N-diethylammonium bromide and 1-(2-propenylphenoxy)-butyl-N-piperidinium bromide have shown good protective properties in environments saturated with hydrogen sulfide, with protection degrees reaching up to 95% at a concentration of 150 mg/L. ppor.az The modification of co-oligomers of this compound with amines has also produced derivatives effective in inhibiting corrosion of St3 steel in water-salt solutions. researchgate.netresearchgate.net
The following table summarizes the corrosion inhibition efficiency of selected this compound derivatives on steel surfaces.
| Derivative Name | Steel Type | Corrosive Medium | Concentration (mg/L) | Protection Efficiency (%) |
| N-(2-propenylphenoxytetamethylene)pyridinium bromide | St3 | Water-salt with H2S | 100 | 96.0 |
| 1-(2-propenylphenoxy)-butyl-N-diethylammonium bromide | St3 | 3% NaCl + Kerosene with H2S | 150 | 95 |
| 1-(2-propenylphenoxy)-butyl-N-piperidinium bromide | St3 | 3% NaCl + Kerosene with H2S | 150 | 94 |
Antimicrobial Activity and Mechanistic Studies of this compound Derivatives
Derivatives of this compound have demonstrated significant antimicrobial properties, showing efficacy against a range of bacteria and fungi. The antimicrobial action is often attributed to the ability of these compounds to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. nih.gov
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)
Derivatives of this compound have been shown to possess antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net For example, new 1,3-benzoxazine derivatives obtained from this compound exhibited antimicrobial activity against these bacteria. researchgate.net Quaternary ammonium salts of these benzoxazines, particularly those with an N-benzyl fragment, displayed notable bactericidal properties. researchgate.net
The mechanism of action of phenolic compounds, including derivatives of this compound, often involves the disruption of the bacterial cell wall and membrane, leading to the leakage of intracellular components and ultimately cell death. nih.govbiomedpharmajournal.org Molecular docking studies have suggested that compounds like 2-Methoxy-4-vinylphenol (B128420), a related compound, can interact with key bacterial enzymes such as DNA gyrase and lipoprotein LpxC, which are crucial for bacterial survival. nih.gov
The table below presents the antibacterial efficacy of some this compound derivatives and related compounds.
| Compound/Derivative | Bacterial Strain | Efficacy Metric | Result |
| 2-Methoxy-4-vinylphenol | Staphylococcus aureus | Zone of Inhibition | 14.00 ± 0.04 mm |
| 2-Methoxy-4-vinylphenol | Escherichia coli | Zone of Inhibition | 13.00 ± 0.02 mm |
| 1,3-Benzoxazine derivatives (quaternary salts) | Staphylococcus aureus | Antimicrobial Activity | Bactericidal |
| 1,3-Benzoxazine derivatives (quaternary salts) | Escherichia coli | Antimicrobial Activity | Bactericidal |
Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)
The antifungal potential of this compound derivatives has also been explored, with studies showing activity against yeasts like Candida albicans and molds such as Aspergillus niger. researchgate.netnih.gov Similar to their antibacterial action, the quaternary salts of 1,3-benzoxazine derivatives synthesized from this compound demonstrated fungicidal activity. researchgate.net The compound with an N-benzyl fragment was particularly effective. researchgate.net
The mechanism of antifungal action is thought to be similar to the antibacterial mechanism, involving disruption of the fungal cell membrane and vital cellular processes. nih.gov
The antifungal efficacy of these derivatives is summarized in the table below.
| Compound/Derivative | Fungal Strain | Efficacy Metric | Result |
| 1,3-Benzoxazine derivatives (quaternary salts) | Candida albicans | Antimicrobial Activity | Fungicidal |
| 1,3-Benzoxazine derivatives (quaternary salts) | Aspergillus niger | Antimicrobial Activity | Fungicidal |
Inhibition of Sulfate-Reducing Bacteria (SRB) Growth
Derivatives of this compound have shown significant promise in controlling the growth of sulfate-reducing bacteria (SRB). researchgate.netppor.az SRB are a major concern in various industries, particularly oil and gas, as they contribute to microbiologically influenced corrosion (MIC) and the production of hazardous hydrogen sulfide. sapub.orgnih.gov
Pyridinium salts derived from this compound have exhibited potent bactericidal activity against SRB. researchgate.net For instance, 1-(2-propenylphenoxytetramethylene)-N-pyridinium bromide achieved 75% and 100% inhibition of SRB growth at concentrations of 50 mg/L and 75 mg/L, respectively. researchgate.net The structure of these compounds plays a crucial role in their bactericidal power, with compounds having an aromatic substituent at the nitrogen atom of the 1,3-oxazine ring showing high levels of SRB growth suppression. researchgate.net
The table below details the inhibitory effects of specific this compound derivatives on SRB.
| Derivative Name | Concentration (mg/L) | SRB Growth Inhibition (%) |
| 1-(2-propenylphenoxytetramethylene)-N-pyridinium bromide | 50 | 75 |
| 1-(2-propenylphenoxytetramethylene)-N-pyridinium bromide | 75 | 100 |
| Compounds with an aromatic substituent at the nitrogen atom of the 1,3-oxazine ring | Not Specified | up to 100 |
Mechanistic Insights into Antimicrobial Action (e.g., Membrane Disruption)
The antimicrobial efficacy of this compound and its derivatives, such as eugenol (B1671780), is significantly attributed to their ability to compromise the structural and functional integrity of microbial cell membranes. phcogrev.comnih.govmdpi.com This action is a common mechanism for phenolic compounds, which involves direct interaction with the cell membrane, leading to its disruption. mdpi.comresearchgate.net
The lipophilic nature of these phenolic compounds facilitates their diffusion across the bacterial membrane. researchgate.net Once integrated into the lipid bilayer, they disrupt the membrane's fluidity and increase its permeability. researchgate.netfrontiersin.org This disruption leads to a loss of the cell's ability to maintain its electrochemical gradient and control the passage of substances. Consequently, essential intracellular components, such as proteins, nucleic acids, potassium, and phosphate, leak out of the cell, ultimately leading to cell death. nih.govresearchgate.net
In fungi like Candida albicans, the fungicidal action of eugenol is primarily due to the disruption of membrane integrity. phcogrev.com This disruption not only causes leakage of cellular contents but also induces oxidative stress through the production of reactive oxygen species (ROS), which leads to high permeability in the fungal cell membrane. nih.gov Furthermore, for some fungi, such as Saccharomyces cerevisiae, cell wall alteration is also a contributing factor to the antifungal activity. phcogrev.com The damage to the membrane can also enhance the efficacy of other antimicrobial drugs by increasing their entry into the microbial cell. nih.gov
The general mechanism involves several key steps:
Adsorption: The antimicrobial polymers are initially attracted to the outer cell membrane, often through electrostatic interactions. uq.edu.au
Insertion and Disruption: The compounds insert into the lipid bilayer, weakening the membrane and disrupting its structure. frontiersin.orguq.edu.au This action compromises the membrane's selective permeability. uq.edu.au
Leakage: The loss of membrane integrity results in the leakage of vital cytoplasmic constituents. researchgate.netresearchgate.net
Cell Death: The cumulative damage and loss of essential molecules lead to the death of the microbial cell. researchgate.netresearchgate.net
This membrane-damaging mechanism is effective against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi. uq.edu.auontosight.ai
Antioxidant Properties and Radical Scavenging Mechanisms
This compound derivatives, particularly the well-studied compound eugenol, exhibit significant antioxidant properties. ontosight.ai Their primary mechanism of action involves scavenging harmful free radicals, which are highly reactive molecules implicated in oxidative stress and cellular damage. ontosight.airesearchgate.net Phenolic compounds act as antioxidants by donating hydrogen from their hydroxyl groups, thereby neutralizing free radicals and inhibiting oxidative chain reactions. ajol.infonih.gov
The antioxidant activity of these compounds can be attributed to several mechanisms:
Radical Scavenging: They directly react with and neutralize various free radicals, including superoxide (B77818) (.O2-) and hydroxyl (.OH) radicals. researchgate.net
Inhibition of Lipid Peroxidation: They can prevent the oxidative degradation of lipids in cell membranes. researchgate.netajol.info Studies have shown that eugenol may inhibit lipid peroxidation at the initiation stage of the free radical chain reaction. ajol.info
Metal Chelation: Some phenolic compounds can form complexes with transition metal ions like iron and copper. researchgate.netnih.gov This action prevents the metals from participating in reactions that generate free radicals. nih.gov
Enhancement of Endogenous Antioxidants: Derivatives like eugenol can stimulate the production of the body's own antioxidant enzymes and molecules, such as glutathione (B108866) (GSH), which helps neutralize toxins and prevent oxidative damage. researchgate.net
These properties allow this compound derivatives to protect biological systems from the damaging effects of oxidative stress. researchgate.netnih.gov
In Vitro Antioxidant Assays (e.g., DPPH Free Radical Scavenging, Reducing Power)
The antioxidant capacity of this compound and its derivatives is commonly evaluated using various in vitro assays. These methods measure the ability of a compound to neutralize synthetic radicals or reduce metal ions, providing an indication of its potential antioxidant activity. mdpi.commedwinpublishers.com
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay: This is one of the most widely used methods to assess antioxidant activity. agrojournal.org The DPPH radical is a stable, deep violet-colored free radical. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color of the solution fades to a pale yellow. nih.gov The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically 517 nm), is proportional to the scavenging activity of the compound. nih.govnih.gov Phenolic compounds with multiple hydroxyl groups generally exhibit high DPPH scavenging activity. nih.gov
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the reducing power of an antioxidant. It is based on the ability of the compound to reduce the ferric (Fe³⁺) tripyridyltriazine complex to the ferrous (Fe²⁺) form, which has an intense blue color. The intensity of the blue color, measured spectrophotometrically, is directly related to the reducing power of the sample. medwinpublishers.comscielo.org.co This assay provides a direct measure of the electron-donating capacity of the antioxidants present.
Other Assays:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Similar to the DPPH assay, this method involves the neutralization of the pre-generated ABTS radical cation, which is intensely colored. The reduction in color indicates the scavenging capacity. nih.govmdpi.com
Reducing Power Assay: This method, similar in principle to FRAP, often uses the reduction of potassium ferricyanide (B76249) (Fe³⁺) to potassium ferrocyanide (Fe²⁺). The resulting Fe²⁺ can then react to form a colored complex, with the absorbance being indicative of the reducing power. researchgate.net
Superoxide and Hydroxyl Radical Scavenging: Specific assays can also measure the ability of a compound to scavenge highly reactive oxygen species like the superoxide anion (O₂•⁻) and the hydroxyl radical (•OH). nih.govnih.gov
The results from these assays are often expressed as IC₅₀ values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as equivalents of a standard antioxidant like Trolox or Vitamin C. mdpi.comagrojournal.org A lower IC₅₀ value indicates a higher antioxidant activity. mdpi.com
Table 1: Common In Vitro Antioxidant Assays for Phenolic Compounds
| Assay Name | Principle | Measurement | Interpretation |
| DPPH Radical Scavenging | Neutralization of the stable DPPH free radical by hydrogen/electron donation. nih.gov | Decrease in absorbance (color change from violet to yellow). nih.gov | Higher percentage of inhibition or lower IC₅₀ value indicates greater activity. mdpi.com |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex by the antioxidant. scielo.org.co | Increase in absorbance due to the formation of a colored ferrous complex. scielo.org.co | Higher absorbance value indicates greater reducing power. |
| ABTS Radical Scavenging | Neutralization of the ABTS radical cation by hydrogen/electron donation. nih.gov | Decrease in absorbance of the colored ABTS radical cation. nih.gov | Higher percentage of inhibition or lower IC₅₀ value indicates greater activity. |
| Reducing Power Assay | Reduction of potassium ferricyanide (Fe³⁺) to potassium ferrocyanide (Fe²⁺). researchgate.net | Increase in absorbance after formation of a colored complex (e.g., Prussian blue). researchgate.net | Higher absorbance value indicates greater reducing power. |
Protection Against Oxidative Damage in Chemical and Biological Model Systems
Derivatives of this compound, such as eugenol, have demonstrated protective effects against oxidative damage in various experimental models. researchgate.net This protection stems from their ability to inhibit lipid peroxidation and scavenge free radicals, thereby preventing damage to crucial biomolecules and cells. researchgate.netajol.info
In biological models of neurodegenerative diseases, eugenol has shown significant neuroprotective effects. For instance, it has been found to prevent 6-hydroxydopamine (6-OHDA)-induced dopamine (B1211576) depletion and lipid peroxidation in the striatum of mice, a model often used for studying Parkinson's disease. researchgate.netajol.infonih.gov The mechanism for this protection involves not only the direct scavenging of free radicals but also the stimulation of endogenous antioxidant systems, such as the generation of glutathione (GSH). researchgate.net
Furthermore, eugenol has been shown to protect cultured PC-12 cells, a cell line used in neuroscience research, from the cytotoxic effects induced by amyloid-β, a peptide associated with Alzheimer's disease. researchgate.net In chemical models, eugenol demonstrated a protective effect against metal-induced lipid peroxidation in rat liver homogenates in vitro. nih.gov This lipoprotective activity highlights its capacity to shield cellular membranes from oxidative damage. nih.gov
These findings underscore the potential of this compound derivatives to mitigate oxidative damage in biological systems, offering a basis for their potential application in conditions associated with high levels of oxidative stress.
Table 2: Protective Effects of Eugenol (a this compound derivative) in Experimental Models
| Experimental Model | Protective Effect Observed | Reference |
| Mouse striatum (6-OHDA-induced toxicity) | Prevents dopamine depression and lipid peroxidation. researchgate.netajol.info | researchgate.netajol.infonih.gov |
| Cultured PC-12 cells (amyloid-β-induced toxicity) | Protection against cytotoxic effects. | researchgate.net |
| Rat liver homogenate (in vitro) | Inhibition of metal-induced lipid peroxidation. nih.gov | nih.gov |
Sorbent Development and Environmental Remediation Applications
The unique chemical structure of this compound makes it a valuable precursor for the synthesis of specialized polymers designed for environmental remediation. These polymers can be developed into sorbents for the effective removal of hazardous materials, such as heavy metals and radionuclides, from aqueous systems. cyberleninka.ruaak.gov.az
Synthesis of Carboxylate-Type Sorbents Based on this compound Oligomers
A key application in this area is the synthesis of carboxylate-type sorbents. The process typically begins with the creation of cooligomers of this compound and formaldehyde (B43269) through an alkaline-catalyzed polycondensation reaction. cyberleninka.ruresearchgate.net This step produces phenol-formaldehyde type oligomers that retain the reactive propenyl groups from the this compound monomer. cyberleninka.ru
To introduce the carboxylate functional groups, which are crucial for metal ion binding, these oligomers are then reacted with maleic anhydride. cyberleninka.ruresearchgate.net This reaction is a copolymerization process, often initiated by a radical initiator like benzoyl peroxide, which cross-links the oligomer chains and incorporates the maleic anhydride structure. cyberleninka.ruresearchgate.net The resulting product is a three-dimensional, cross-linked copolymer. cyberleninka.ru
Finally, treatment with hot water hydrolyzes the anhydride groups, converting them into carboxylate fragments (-COOH). cyberleninka.ruresearchgate.net The final sorbent material possesses both the original propenyl groups and the newly formed carboxylate groups, which act as active centers for the chemisorption of metal ions. cyberleninka.ruresearchgate.net The yield for the synthesis of the initial co-oligomers can be as high as 93%, with the subsequent copolymerization with maleic anhydride yielding around 90%. cyberleninka.ruresearchgate.net
Sorption Mechanisms for Heavy Metals and Radionuclides (e.g., Uranyl Ions)
The sorbents synthesized from this compound oligomers are effective in removing heavy metals and radionuclides, such as uranyl ions (UO₂²⁺), from water. cyberleninka.ruresearchgate.net The sorption process is complex and involves multiple mechanisms, primarily driven by the functional groups present in the polymer matrix. frontiersin.orgmdpi.com
The primary mechanism is chemisorption, where the metal ions form chemical bonds with the active sites on the sorbent. cyberleninka.rufrontiersin.org The carboxylate (-COOH) and hydroxyl (-OH) groups on the polymer surface are the main active centers for this process. aak.gov.az These groups can deprotonate, creating negatively charged sites (-COO⁻ and -O⁻) that electrostatically attract the positively charged uranyl ions. mdpi.com This is followed by the formation of coordination complexes between the metal ions and the functional groups, a form of chelation. aak.gov.azfrontiersin.org
The efficiency of the sorption process is highly dependent on several factors:
pH of the medium: The pH affects the surface charge of the sorbent and the speciation of the metal ions in the solution. Studies have shown that the best results for uranyl ion sorption are achieved at a pH of around 6-7. cyberleninka.ruaak.gov.azresearchgate.net
Initial concentration of ions: The sorption capacity generally increases with the initial concentration of metal ions until the active sites on the sorbent become saturated. researchgate.netresearchgate.net
Contact time: The process requires sufficient time to reach equilibrium, with studies indicating optimal sorption after 24 hours. cyberleninka.ruresearchgate.net
Research indicates that these sorbents can have a high sorption capacity, with values for uranyl ions reaching approximately 210-229 mg/g under optimal conditions. aak.gov.azresearchgate.netcyberleninka.ru The possibility of regenerating the sorbent using mineral acids allows for its reuse, making it a potentially cost-effective solution for environmental remediation. cyberleninka.ruresearchgate.net Analysis using sorption isotherm models like the Langmuir and Freundlich models suggests that the sorbent surface is heterogeneous. aak.gov.azresearchgate.net
Polymer Science Applications (Material Performance Focus)
The unique chemical structure of this compound, featuring a reactive vinyl group and a functionalizable phenolic hydroxyl group, makes it and its derivatives valuable precursors in polymer science. Researchers have explored their use in creating a range of polymers with tailored properties, from high-performance thermoplastics to robust thermosetting materials and specialized polymeric additives.
Structure-Property Relationships in this compound-Derived Polymers
The relationship between the molecular structure of monomers derived from this compound and the resulting polymer's properties is a key area of investigation. Modifications to the phenolic group or the polymer backbone can significantly influence thermal and mechanical characteristics.
Research into polymers derived from 2-methoxy-4-vinylphenol (MVP), a derivative of this compound, demonstrates a clear structure-property relationship. mdpi.commdpi.com By functionalizing the phenolic hydroxyl group with different alkyl ester or ether groups, a series of homopolymers with a wide range of glass transition temperatures (Tg) can be produced. mdpi.com Generally, increasing the length and flexibility of the alkyl chain attached to the phenolic group leads to a decrease in the Tg of the polymer. mdpi.commdpi.com This is attributed to the increased mobility of the polymer chains. mdpi.com For example, homopolymers of MVP derivatives with longer alkyl ester groups exhibit lower Tg values compared to those with shorter, bulkier groups. mdpi.com While the steric hindrance of the protecting group on the phenol (B47542) does not seem to have a major impact on the final monomer conversion during polymerization, it does affect the thermal properties of the resulting polymer. mdpi.com
Similarly, the synthesis of co-oligomers of this compound and formaldehyde results in solid materials with specific melting points (110-115°C) and good solubility in organic solvents like acetone (B3395972) and ethanol (B145695). cyberleninka.ru Further reaction of these oligomers with maleic anhydride produces cross-linked copolymers with a three-dimensional structure, highlighting how the polymer architecture dictates its physical form and properties. cyberleninka.ru
Table 1: Thermal Properties of Homopolymers Derived from 2-Methoxy-4-vinylphenol (MVP) Derivatives
| Monomer Name | Polymer Abbreviation | Glass Transition Temperature (Tg) (°C) |
| 2-Methoxy-4-vinylphenol acetate | Poly(Ac4VG) | 117 |
| 2-Methoxy-4-vinylphenol pivalate | Poly(Piv4VG) | 112 |
| 2-Methoxy-4-vinylphenol hexanoate | Poly(Hex4VG) | 5 |
| 2-Methoxy-4-vinylphenol laurate | Poly(Lau4VG) | -15 |
| 2-Methoxy-4-vinylphenol stearate | Poly(St4VG) | 26 |
| Data sourced from MDPI (2024). mdpi.com |
Development of Biobased Thermosetting Materials from Functionalized this compound
Functionalized this compound derivatives are promising building blocks for biobased thermosetting resins, which are materials that cure into a hardened, cross-linked network. researchgate.net These materials are valued for their high thermal stability and mechanical strength. nih.govmdpi.com
A key strategy involves converting the this compound structure into a difunctional monomer that can be cross-linked. For instance, 2-methoxy-4-vinylphenol (MVP) can be used to create monomers similar to divinylbenzene (B73037) (DVB). mdpi.com These DVB-like monomers, which feature two reactive vinyl groups separated by a spacer, can be thermally cross-linked with thiol-bearing reagents in a thiol-ene reaction to produce thermosets. mdpi.com The properties of these thermosets are tunable based on two main factors: the length of the aliphatic chain separating the MVP units and the density of the crosslinks. mdpi.com Increasing the aliphatic chain length enhances chain mobility, which leads to lower glass transition (Tg) and melting (Tm) temperatures. mdpi.com Conversely, increasing the number of crosslinks restricts chain mobility, resulting in a higher Tg. mdpi.com
Another approach involves the synthesis of epoxy resins. A diepoxide monomer, 2-methoxy-4,6-di-(2-propenyl)phenol, can be synthesized and subsequently reacted to form polyepoxides, which are a major class of thermosetting polymers. google.com Furthermore, research on related phenolic compounds like eugenol has demonstrated the creation of high-performance thermosets by reacting allyl-etherified derivatives with bismaleimide (B1667444) (BMI). researchgate.net These approaches showcase the versatility of the propenylphenol scaffold in developing sustainable, high-performance thermosetting materials. researchgate.net
Table 2: Properties of Thermosets Based on 2-Methoxy-4-vinylphenol (MVP)
| DVB-like Monomer Spacer Length | Crosslinker | Glass Transition Temperature (Tg) (°C) | Crosslinking Density (10-3 mol/cm3) | Gel Content (%) |
| Ethane | Trimethylolpropane tris(3-mercaptopropionate) (3T) | 59.8 | 3.65 | 92 |
| Ethane | Pentaerythritol tetrakis(3-mercaptopropionate) (4T) | 68.6 | 4.31 | 94 |
| Hexane | Trimethylolpropane tris(3-mercaptopropionate) (3T) | 39.5 | 3.01 | 90 |
| Hexane | Pentaerythritol tetrakis(3-mercaptopropionate) (4T) | 50.7 | 3.73 | 91 |
| Data sourced from MDPI (2022). mdpi.com |
Utilization as Polymeric Additives with Polyfunctional Properties
Derivatives of this compound have been developed for use as polyfunctional additives, which are incorporated into polymers to enhance performance or impart new properties. google.com These additives can offer benefits such as improved stability against environmental factors or controlled material behavior. aak.gov.az
A significant application is in the protection of polymers against ultraviolet (UV) light. google.com The compound 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is a notable example. google.comtcichemicals.comscirp.org This molecule combines a benzotriazole (B28993) group, known for its ability to absorb UV radiation, with a propenylphenol structure. google.comscirp.org The propenyl group provides a reactive site that allows the molecule to be chemically bonded to other materials. google.com For instance, it can be grafted onto silica (B1680970) particles via hydrosilylation reactions. scirp.org These functionalized silica particles can then be compounded into polymers like polypropylene (B1209903) and LLDPE at concentrations of up to 15% by weight. google.com The chemical bonding prevents the additive from leaching out of the polymer matrix, ensuring long-lasting UV protection for the final product, such as plastic films. google.com The development of such additives is part of a broader effort to create polyfunctional compounds from alkenylphenols for use as antioxidants and stabilizers in various materials. aak.gov.az
Anti-inflammatory Potential of this compound Derivatives
In addition to their applications in materials science, derivatives of this compound have been investigated for their pharmacological properties, particularly their potential as anti-inflammatory agents. Research has focused on their ability to modulate the biological pathways that drive inflammatory responses.
Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines)
A key indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of pro-inflammatory mediators. These signaling molecules, which include nitric oxide (NO) and various cytokines, are produced in excess during an inflammatory response. frontiersin.org
Several studies have demonstrated that derivatives of this compound can effectively suppress these mediators. For example, two new chlorinated propenylphenol derivatives, named chlorophenol A and chlorophenol B, isolated from the mangrove endophytic fungus Amorosia sp., were found to inhibit the overproduction of NO and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells. frontiersin.orgresearchgate.netnih.gov Similarly, 2-methoxy-4-vinylphenol (2M4VP), a naturally occurring phenolic compound, dose-dependently inhibited the production of NO and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov This inhibition was linked to its ability to block the expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Other related compounds, such as 4-[(1E)-3-methoxy-1-propenyl]phenol and a chloro-derivative of eugenol, have also shown significant inhibitory action against the production of pro-inflammatory cytokines. biomolther.orgnih.gov
Table 3: Effect of this compound Derivatives on Pro-inflammatory Mediators
| Compound | Source/Type | Effect | Target Mediators/Enzymes |
| Chlorophenol A & B | Fungal Metabolite | Inhibitory | Nitric Oxide (NO), Pro-inflammatory Cytokines |
| 2-Methoxy-4-vinylphenol (2M4VP) | Natural Isolate | Inhibitory | NO, PGE2, iNOS, COX-2 |
| 4-[(1E)-3-methoxy-1-propenyl]phenol | Synthetic | Inhibitory | NO, IL-6 |
| Chloroeugenol | Synthetic | Potent Inhibitory | Pro-inflammatory Cytokines |
| Data compiled from multiple sources. frontiersin.orgresearchgate.netnih.govnih.govbiomolther.orgnih.gov |
Exploration of Cellular Pathways Involved in Anti-inflammatory Action (e.g., PI3K/AKT Pathway)
To understand the mechanisms behind their anti-inflammatory effects, researchers have begun to explore the cellular signaling pathways modulated by this compound derivatives. The PI3K/AKT pathway is a critical signaling cascade that regulates numerous cellular processes, including inflammation and cell survival. mdpi.comresearchgate.net
Evidence suggests a link between this compound-related compounds and this pathway. In a study on extracts from the fungus Amorosia sp., while the propenylphenol derivatives chlorophenol A and B were identified as anti-inflammatory, another isolated compound, 5-chloro-6-hydroxymellein, was shown to protect macrophages from LPS-induced inflammation specifically through the PI3K/AKT pathway. frontiersin.orgresearchgate.netnih.gov This finding suggests that compounds from this source may share mechanistic pathways. Furthermore, direct evidence comes from studies on 2-methoxy-4-vinylphenol (2M4VP), which was found to effectively decrease the phosphorylation of AKT in human pancreatic cancer cells. researchgate.net Since phosphorylation is key to activating the PI3K/AKT pathway, inhibiting this step is a significant mechanism of action. researchgate.netijbs.com The ability of polyphenolic compounds to modulate antioxidant responses through the PI3K/Akt pathway further supports the relevance of this pathway to their biological activities. ijbs.com These investigations into cellular mechanisms are crucial for establishing the therapeutic potential of this compound derivatives.
Emerging Research Avenues and Future Directions
Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis
The development of green and highly efficient protocols for the synthesis of substituted phenols is a major area of contemporary research. Traditional methods often rely on harsh conditions or toxic reagents, prompting the search for sustainable alternatives. nih.gov Future research into 2-propenylphenol (B1584793) synthesis is likely to focus on novel catalytic systems that offer high yields, scalability, and environmental compatibility.
One promising approach is the ipso-hydroxylation of corresponding arylboronic acids, which can be achieved using green oxidants like aqueous hydrogen peroxide under mild conditions. nih.govrsc.org This method has been shown to be scalable and can be integrated into one-pot sequences to generate diverse and highly substituted phenols, representing a significant advance in synthetic efficiency. nih.gov
Another innovative direction involves the use of advanced reactor technologies. For instance, tandem micro-reactor systems connected to gas chromatography/mass spectrometry (GC/MS) allow for rapid catalyst screening and optimization of reaction conditions in real-time. nih.govresearchgate.netlqa.com Such systems could be employed to investigate the selective synthesis or recovery of this compound from complex mixtures, such as those derived from the pyrolysis of larger molecules like bisphenol A. nih.govresearchgate.net Research has demonstrated the successful use of zeolite catalysts, sometimes doped with metals like Nickel (Ni), for the simultaneous hydrogenation and dealkylation of related compounds (isopropenyl- and isopropyl-phenols) to yield phenol (B47542) with high selectivity. nih.govresearchgate.net Applying this technology could pave the way for highly efficient, continuous-flow processes for this compound production.
Future catalytic strategies may also explore the use of bio-based furanic derivatives in Diels-Alder/aromatization sequences, offering a route to ortho- and meta-substituted phenols that complements traditional lignin-based para-substituted products. rsc.org
Advanced Computational Studies for Predictive Modeling of Reactivity and Biological Activity
Computational chemistry is becoming an indispensable tool for predicting the chemical reactivity and potential biological effects of molecules like this compound, thereby accelerating research and reducing the need for extensive laboratory experimentation. researchgate.netusda.gov Density Functional Theory (DFT) and other ab initio methods are being used to calculate the optimal geometry and electronic properties of phenolic compounds. rjpn.orgmdpi.com These calculations provide insights into molecular stability and reactivity by analyzing parameters derived from the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rjpn.org Such studies can predict the most likely sites for chemical reactions on the phenol ring and have shown excellent correlation with experimentally determined reaction rates, for instance, in reactions with formaldehyde (B43269). usda.gov
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. researchgate.netijain.orgproquest.com QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. For phenolic compounds, QSAR models have been developed to predict cytotoxicity by correlating it with molecular descriptors like electronic properties and hydrophobicity. ijain.orgproquest.comnih.govnih.gov Machine learning algorithms, particularly deep neural networks (DNN), are enhancing the predictive power of QSAR models, allowing for the analysis of diverse and complex datasets to predict properties like cytotoxicity with high precision. researchgate.netijain.orgproquest.com These models can effectively capture the complex, non-linear relationships between molecular features and biological outcomes. proquest.com
| Computational Method | Primary Application | Key Parameters/Descriptors | Predicted Outcome |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity & Stability Analysis | HOMO-LUMO energy, Electrophilicity Index | Reaction sites, Molecular stability |
| QSAR (Quantitative Structure-Activity Relationship) | Biological Activity Prediction | logP, pKa, Bond Dissociation Enthalpy (BDE) | Toxicity, Antioxidant capacity |
| Machine Learning (e.g., DNN) | Enhanced QSAR & Predictive Modeling | Multi-component molecular descriptors | Cytotoxicity, Bioactivity classification |
Bio-inspired Synthetic Routes and Rational Biocatalytic System Design
Nature provides a rich blueprint for the synthesis of phenolic compounds. The phenylpropanoid pathway in plants is the natural route for producing a vast array of phenols from the amino acid phenylalanine. frontiersin.orgnih.gov This pathway involves a series of enzymatic reactions catalyzed by key enzymes such as phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.gov Future research aims to harness these natural processes for the industrial production of fine chemicals like this compound.
Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, is at the forefront of this effort. sumitomo-chem.co.jpchemistryjournals.netnovonesis.com Enzymes offer significant advantages over traditional chemical catalysts, including high specificity (enantio- and regioselectivity), mild operating conditions (ambient temperature and pressure in aqueous media), and reduced environmental impact. sumitomo-chem.co.jpchemistryjournals.net Oxidoreductases like laccases and peroxidases are particularly relevant as they can catalyze the oxidative polymerization of phenols to create novel polyphenolic materials. researchgate.net Lipases are also widely used for the enzymatic modification of phenolic compounds through esterification, which can alter their solubility and biological properties. mdpi.com
The concept of "systems biocatalysis" involves designing multi-enzyme cascades in a single pot to mimic natural metabolic pathways. researchgate.net This approach improves efficiency by converting a starting material to a final product through a series of sequential, enzyme-catalyzed steps. researchgate.net The rational design of these biocatalytic systems, potentially aided by protein engineering to tailor enzyme selectivity and stability, represents a powerful strategy for the sustainable synthesis of complex molecules derived from the this compound scaffold. sumitomo-chem.co.jpacs.org
Design of Multifunctional Materials Based on this compound Scaffolds for Diverse Technological Applications
This compound, as a derivative of the abundant biopolymer lignin (B12514952), is a prime candidate for the development of sustainable, high-performance materials. the-innovation.orgmdpi.commdpi.com Lignin is the most abundant natural source of aromatic compounds on Earth, and its phenolic monomers are increasingly being investigated as replacements for petroleum-based feedstocks in the polymer industry. the-innovation.orgrsc.org
The phenolic hydroxyl and propenyl groups on the this compound scaffold offer versatile handles for polymerization. This allows for its potential use in a wide range of polymer materials, including:
Thermosets: Such as phenolic resins, epoxy resins, and polyurethanes. Lignin-derived phenols can act as polyol substitutes in these formulations. the-innovation.org
Thermoplastics: Including polyesters and polycarbonates, where the aromatic structure can impart desirable thermal and mechanical properties. the-innovation.orgrsc.org
Bio-based Composites: this compound-based polymers could be integrated into matrices with other materials to enhance properties like UV resistance, stiffness, and thermal stability. mdpi.com
The inherent properties of the phenolic structure can also be leveraged to create multifunctional materials. For example, the antioxidant nature of the phenol group could be imparted to a polymer, making it useful for applications in food packaging or other areas where protection from oxidation is required. mdpi.com Furthermore, research into lignin-derived monomers like vanillin (B372448) has demonstrated their utility in creating advanced polymer networks, including covalent adaptable networks (CANs), which are polymers that can be reprocessed and recycled. rsc.org Applying similar design principles to this compound could lead to the creation of a new generation of sustainable and recyclable materials for diverse technological applications, from adhesives and coatings to advanced composites. mdpi.com
Investigation of Environmental Fate and Transformation Products of this compound in Remediation Processes
Understanding the environmental behavior of this compound is crucial for assessing its ecological impact. While specific data for this compound is limited, extensive research on other alkylphenols (APs), such as nonylphenol (NP) and octylphenol (B599344) (OP), provides a strong basis for predicting its potential fate. nih.govacs.org Alkylphenols are known environmental contaminants that often originate from the degradation of alkylphenol ethoxylate (APE) surfactants used in industrial and domestic products. nih.govresearchgate.net
Like other APs, this compound is expected to be hydrophobic, leading it to partition from the water column into sediment and bioaccumulate in aquatic organisms. nih.govacs.org The persistence of APs in the environment is a significant concern, with half-lives in marine sediments potentially spanning decades. acs.orgacs.org Degradation pathways are highly dependent on environmental conditions.
Aerobic conditions generally facilitate the biotransformation of APs. nih.gov
Anaerobic conditions , often found in sediments, can lead to the accumulation of the parent alkylphenol compounds. researchgate.net
Remediation of phenolic compound contamination is an active area of research. Bioremediation, which uses microorganisms to break down pollutants, is considered an efficient and eco-friendly approach. nih.gov Higher fungi, particularly white-rot fungi, have shown considerable promise as bioremediation agents. journalijar.comresearchgate.net These fungi produce powerful, non-specific extracellular ligninolytic enzymes (such as peroxidases) that can degrade complex aromatic polymers like lignin and, by extension, structurally similar pollutants like this compound. journalijar.comresearchgate.net Other fungal species, such as Aspergillus terreus, have also been identified as potent degraders of phenol and its derivatives. ekb.eg Future investigations will need to specifically characterize the transformation products of this compound under various environmental conditions and identify microbial strains capable of its efficient mineralization to ensure its safe use and disposal.
| Environmental Compartment | Predicted Behavior | Key Influencing Factors |
|---|---|---|
| Water Column | Partitioning to sediment; Potential for volatilization | Hydrophobicity (Kow), Water solubility |
| Sediment | High potential for accumulation and persistence | Anaerobic vs. Aerobic conditions |
| Biota | Potential for bioaccumulation in aquatic food chains | Bioaccumulation Factor (BAF) |
| Atmosphere | Possible transport via volatilization from water bodies | Vapor pressure, Air-water exchange dynamics |
Q & A
Q. What ethical and reporting standards apply to this compound research involving human or environmental samples?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for human studies, including informed consent and data anonymization. For environmental sampling, comply with EPA’s transparency guidelines: document detection limits, recovery rates, and statistical uncertainty in public repositories .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 134.18 g/mol | |
| CAS Registry Number | 1745-81-9 (2-Allylphenol) | |
| UV-Vis λmax | 280 nm | |
| Storage Stability | ≤6 months at 4°C under N₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
